4,6,6-Triethylmorpholin-2-one
Description
4,6,6-Triethylmorpholin-2-one is a substituted morpholinone derivative characterized by ethyl groups at positions 4, 6, and 6 of its heterocyclic ring. Morpholinones are six-membered lactams containing both oxygen and nitrogen atoms, widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis.
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4,6,6-triethylmorpholin-2-one |
InChI |
InChI=1S/C10H19NO2/c1-4-10(5-2)8-11(6-3)7-9(12)13-10/h4-8H2,1-3H3 |
InChI Key |
SGMAZOOCJZNIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(CC(=O)O1)CC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Triethylmorpholin-2-one typically involves the reaction of ethyl-substituted amines with appropriate carbonyl compounds under controlled conditions. One common method is the Mannich condensation reaction, where an amine, formaldehyde, and a ketone or aldehyde react to form the desired morpholinone derivative . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures (around 60°C) with constant stirring.
Industrial Production Methods: Industrial production of 4,6,6-Triethylmorpholin-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as copper (I) chloride can be used to enhance the reaction efficiency . The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 4,6,6-Triethylmorpholin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl groups or the morpholinone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced morpholinone derivatives.
Substitution: Formation of substituted morpholinone derivatives with various functional groups.
Scientific Research Applications
4,6,6-Triethylmorpholin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,6,6-Triethylmorpholin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Morpholinone Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : Ethyl substituents in 4,6,6-triethylmorpholin-2-one likely enhance lipophilicity compared to methyl or phenyl groups in analogs like 6,6-dimethyl-4-phenylmorpholin-2-one. This property could influence bioavailability and membrane permeability in drug design .
- Steric Hindrance : Bulkier ethyl groups at positions 6 and 6 may reduce reactivity in nucleophilic reactions compared to smaller methyl substituents.
Regulatory and Analytical Considerations
- Impurity Profiling: Compounds like those in (e.g., naphthalene derivatives) are monitored as impurities in drug formulations, underscoring the need for rigorous analytical methods.
Biological Activity
4,6,6-Triethylmorpholin-2-one is a compound of interest due to its potential biological activities, particularly in the context of antifungal properties. Morpholin-2-one derivatives have been studied extensively for their pharmacological effects, and modifications to their structure can significantly influence their biological activity.
Chemical Structure and Properties
The compound 4,6,6-Triethylmorpholin-2-one is characterized by a morpholine ring with ethyl groups at positions 4 and 6. This structural configuration is crucial for its interaction with biological targets.
Antifungal Activity
Recent studies have highlighted the antifungal properties of morpholin-2-one derivatives, including 4,6,6-Triethylmorpholin-2-one. Research indicates that modifications at the 6-position can enhance the stability and efficacy of these compounds against various fungal strains.
- In Vitro Efficacy : The compound has shown promising results against Candida albicans and Aspergillus fumigatus. For instance, a derivative demonstrated a minimum fungicidal concentration (MFC) of 12.5 µg/mL against C. albicans and an interesting inhibitory activity against A. fumigatus with a minimum inhibitory concentration (MIC) also at 12.5 µg/mL .
- Plasmatic Stability : The introduction of steric hindrance near the lactone moiety has been linked to improved plasmatic stability. For example, compounds derived from morpholin-2-one have exhibited half-lives exceeding 240 minutes in plasma, significantly enhancing their potential for therapeutic use .
The antifungal activity is believed to stem from the ability of these compounds to disrupt fungal cell wall synthesis or function. The specific mechanism involves interference with essential cellular processes, although further research is needed to elucidate the exact pathways involved.
Case Study 1: Efficacy Against Fungal Infections
A study conducted on various morpholin-2-one derivatives demonstrated that compounds with gem-dimethyl substitutions showed enhanced in vitro antifungal activity compared to their non-substituted counterparts. The study involved a screening of over 34,000 compounds, identifying several candidates with broad-spectrum antifungal properties .
Case Study 2: Pharmacokinetic Properties
Another investigation focused on the pharmacokinetic properties of 4,6,6-Triethylmorpholin-2-one derivatives revealed that while some exhibited rapid metabolism (t1/2 = 6 min), others maintained reasonable stability in human microsomes (t1/2 = 29 min). This variability underscores the importance of structural modifications in optimizing drug candidates for clinical use .
Data Summary
| Compound Name | MFC (µg/mL) | MIC (µg/mL) | Plasmatic Stability (t1/2) |
|---|---|---|---|
| 4,6,6-Triethylmorpholin-2-one | 12.5 | 12.5 | >240 min |
| N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide | 10.0 | 10.0 | 32 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
